molecular formula C21H28N2O4 B11615477 2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol

2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol

Cat. No.: B11615477
M. Wt: 372.5 g/mol
InChI Key: RAVOJVUVGDOAPT-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol is a complex organic compound with a unique structure that includes methoxy groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or dichloromethane.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol is unique due to the presence of both methoxy groups and a piperazine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

2,6-dimethoxy-4-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C21H28N2O4/c1-25-18-6-4-16(5-7-18)14-22-8-10-23(11-9-22)15-17-12-19(26-2)21(24)20(13-17)27-3/h4-7,12-13,24H,8-11,14-15H2,1-3H3

InChI Key

RAVOJVUVGDOAPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

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